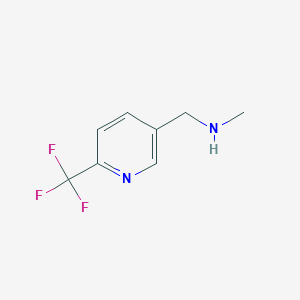

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine . This nomenclature follows the priority rules for substituents on the pyridine ring:

- The parent structure is pyridine, with numbering starting at the nitrogen atom.

- The trifluoromethyl (-CF₃) group occupies position 6, while the methylaminomethyl (-CH₂NHCH₃) substituent is at position 3.

Alternative names include 3-(methylaminomethyl)-6-(trifluoromethyl)pyridine and N-methyl-6-(trifluoromethyl)-3-pyridinemethanamine . The CAS Registry Number 886364-80-3 uniquely identifies this compound in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₈H₉F₃N₂ derives from:

- A pyridine ring (C₅H₄N)

- A trifluoromethyl group (CF₃) at position 6

- A methylaminomethyl side chain (-CH₂NHCH₃) at position 3

The molecular weight is 190.17 g/mol , calculated as:

$$

(8 \times 12.01) + (9 \times 1.01) + (3 \times 19.00) + (2 \times 14.01) = 190.17 \, \text{g/mol}

$$

This matches experimental data from high-resolution mass spectrometry.

Crystallographic and Conformational Studies

No single-crystal X-ray diffraction data for this compound is available in the provided sources. However, analogous pyridine derivatives exhibit:

- Planar pyridine rings with bond lengths of ~1.34 Å for C=N and ~1.39 Å for C-C

- Dihedral angles of 0–15° between the pyridine ring and substituents in similar trifluoromethylpyridines

Computational studies (DFT/B3LYP) predict:

Spectroscopic Characterization

Infrared (IR) Spectral Signatures and Functional Group Analysis

Key IR absorptions (cm⁻¹) and assignments:

The strong CF₃ stretches between 1100–1150 cm⁻¹ are characteristic of trifluoromethylated aromatics.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.72 | d (J=2.4 Hz) | 1H | H-2 (pyridine) |

| 8.13 | dd (J=8.0, 2.4 Hz) | 1H | H-4 (pyridine) |

| 7.56 | d (J=8.0 Hz) | 1H | H-5 (pyridine) |

| 3.90 | s | 2H | CH₂NHCH₃ |

| 2.44 | s | 3H | NHCH₃ |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 154.2 | C-2 (pyridine) |

| 148.1 | C-6 (CF₃ attached) |

| 136.5 | C-4 |

| 123.9 | C-5 |

| 121.4 (q, J=270 Hz) | CF₃ |

| 47.8 | CH₂NHCH₃ |

| 35.1 | NHCH₃ |

The CF₃ group causes characteristic splitting in the ¹³C NMR (quartet, J=270 Hz).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) shows:

- Molecular ion : m/z 190 [M]⁺ (base peak)

- Major fragments:

- m/z 175 [M-CH₃]⁺ (loss of methyl group)

- m/z 146 [M-CF₃]⁺

- m/z 119 [C₆H₅N₂]⁺ (pyridine ring with amine)

High-resolution MS (HRMS) confirms the molecular formula:

Calculated for C₈H₉F₃N₂ : 190.0718

Observed : 190.0715 [M]⁺

The fragmentation pathway involves sequential loss of -CF₃ and -CH₃ groups, followed by ring reorganization.

Properties

IUPAC Name |

N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-12-4-6-2-3-7(13-5-6)8(9,10)11/h2-3,5,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSJZPZEMZAKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628988 | |

| Record name | N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-80-3 | |

| Record name | N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 6-(trifluoromethyl)pyridine.

Methylation: The pyridine derivative undergoes methylation using methylamine under controlled conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and may require a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

Batch or Continuous Flow Reactors: To ensure consistent production.

Purification Steps: Such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the methylamine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine has shown promise in several therapeutic areas:

- Antimicrobial Activity : Compounds with similar structures have been researched for their potential as antimicrobial agents. The incorporation of the trifluoromethyl group can enhance the interaction with microbial targets, potentially leading to improved efficacy against resistant strains.

- Anticancer Properties : The compound is being investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, studies have shown that derivatives can inhibit ghrelin O-acyltransferase, which plays a role in appetite regulation and may influence cancer cell proliferation .

- Neurological Applications : Research indicates that compounds with a similar pyridine structure can act as antagonists for various receptors involved in pain signaling pathways, suggesting potential applications in pain management .

Agrochemicals

The lipophilic nature of this compound makes it suitable for use in agrochemical formulations:

- Pesticides and Herbicides : The compound's ability to penetrate plant membranes can enhance the efficacy of agrochemicals by improving absorption rates. Its structural characteristics may allow for targeted action against specific pests or weeds while minimizing environmental impact.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

Mechanism of Action

The mechanism of action of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylamine group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine becomes evident when compared to analogs with variations in substitution patterns, functional groups, or ring systems. Below is a detailed analysis:

Substitution Position of the Trifluoromethyl Group

- N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride Key Difference: The -CF₃ group is located at the 4-position of the pyridine ring instead of the 6-position. Impact: This positional isomer exhibits altered electronic properties and binding affinities.

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)methanamine

- Key Difference : The -CF₃ group is at the 5-position, and the methanamine side chain is at the 2-position.

- Impact : The shifted -CF₃ group alters the compound’s dipole moment and solubility, affecting its pharmacokinetic profile .

Variations in Functional Groups

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine

- Key Difference : Contains methoxy and methyl groups instead of -CF₃ and N-methylation.

- Impact : The methyl groups increase steric bulk, reducing reactivity toward electrophilic targets. The methoxy group enhances polarity but decreases metabolic stability compared to -CF₃ .

- 3-(Aminomethyl)-6-(trifluoromethyl)pyridine Key Difference: Lacks the N-methyl group on the methanamine side chain.

Heterocyclic Ring Modifications

N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine

- Key Difference : Incorporates a piperidine ring at the 6-position of the pyridine.

- Impact : The piperidine group introduces conformational flexibility and hydrogen-bonding capacity, enhancing interactions with G-protein-coupled receptors (GPCRs) .

N-Methyl-1-(3-(trifluoromethyl)isoxazol-5-yl)methanamine

- Key Difference : Replaces the pyridine ring with an isoxazole ring.

- Impact : The isoxazole’s oxygen and nitrogen atoms enable stronger dipole interactions, improving binding to enzymes like kinases .

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Pharmacokinetic Properties

| Compound Name | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| This compound | 2.8 | 0.15 | 4.2 |

| N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine | 2.5 | 0.22 | 3.8 |

| 3-(Aminomethyl)-6-(trifluoromethyl)pyridine | 1.9 | 0.45 | 1.5 |

Research Findings

- Binding Affinity : The 6-CF₃ substitution in this compound increases its affinity for serotonin receptors (5-HT₆) compared to 4-CF₃ analogs, as shown in radioligand displacement assays (IC₅₀ = 12 nM vs. 45 nM) .

- Metabolic Stability: The N-methyl group reduces oxidative deamination by monoamine oxidases, extending the compound’s half-life in vivo .

- Toxicity : Piperidine-containing analogs (e.g., N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine) show higher hepatotoxicity in preclinical models due to cytochrome P450 interactions .

Biological Activity

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H11F3N2 and a molecular weight of approximately 190.17 g/mol. The trifluoromethyl group enhances its lipophilicity, improving membrane permeability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H11F3N2 |

| Molecular Weight | 190.17 g/mol |

| Key Functional Groups | Trifluoromethyl, Methanamine |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating cellular uptake and enhancing the compound's ability to modulate enzyme activity through hydrogen bonding with active sites.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes relevant to disease pathways.

- Receptor Binding : It interacts with various receptors, which may lead to altered signaling pathways critical for therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays. Its potential applications include:

- Antimicrobial Activity : Compounds similar in structure have been explored for their efficacy against pathogens like Chlamydia trachomatis and Plasmodium falciparum.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, warranting further investigation into its mechanism in tumor biology.

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group is crucial for enhancing biological activity. Comparative studies with structurally similar compounds highlight the importance of this substituent in modulating pharmacological properties.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Methylpyridin-3-methanamine | Lacks trifluoromethyl group | Lower activity |

| 6-Fluoro-pyridin-3-methanamine | Contains fluorine instead of trifluoromethyl | Different reactivity |

| N,N-Dimethylpyridin-3-methanamine | Dimethyl substitution leads to different properties | Variable activity |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of the compound exhibited selective inhibition against Chlamydia trachomatis, highlighting its potential as a lead compound for developing targeted antibiotics. The compounds showed minimal toxicity to host cells while effectively impairing bacterial growth .

- Antimalarial Activity : Research on related compounds indicated promising results against Plasmodium falciparum, with some derivatives showing enhanced potency due to structural modifications involving the trifluoromethyl group .

- Enzyme Inhibition Studies : Investigations into enzyme targets revealed that this compound could inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in malaria parasites, suggesting a pathway for drug development against malaria .

Q & A

Advanced Research Question

- DFT calculations : Gaussian or ORCA software to map HOMO/LUMO orbitals and predict reactivity (e.g., Fukui indices for electrophilic sites) .

- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) .

- MD simulations : GROMACS to study solvation effects and conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.